
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen and oxygen atoms. It is a white crystalline solid with a melting point of 150-152 °C and is soluble in polar solvents such as water, methanol, and ethanol. Oxazolidinone has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. The compound binds to the 50S subunit of the ribosome, which prevents the formation of the initiation complex and inhibits the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
Oxazolidinone has been shown to have low toxicity and minimal side effects in animals and humans. However, prolonged use of the compound may lead to the development of bacterial resistance, which can reduce its effectiveness as an antibacterial agent. In addition, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been shown to have some inhibitory effects on mitochondrial protein synthesis, which may lead to mitochondrial dysfunction and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee in lab experiments include its high purity, stability, and low toxicity. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee include its potential for bacterial resistance and its inhibitory effects on mitochondrial protein synthesis, which can affect the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee. One direction is the synthesis of new derivatives with improved antibacterial activity and reduced toxicity. Another direction is the development of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee-based materials with unique properties for various applications. Additionally, the use of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as a pesticide in agriculture is an area that requires further research to optimize its effectiveness and minimize its impact on the environment.
Synthesemethoden
The synthesis of 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee can be achieved through various methods, such as the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, or the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methylamine. The most common method involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee as the main product with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
Oxazolidinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee derivatives have been developed as antibacterial agents to treat infections caused by Gram-positive bacteria. They have been shown to inhibit the protein synthesis process by binding to the bacterial ribosome, which leads to the inhibition of bacterial growth. In material science, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and good mechanical strength. In agriculture, 3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-onee has been used as a pesticide to control pests and diseases in crops.
Eigenschaften
CAS-Nummer |
126118-47-6 |
|---|---|
Produktname |
3-Acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-acetyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-11-6(10)7(8,2)3/h4H2,1-3H3 |
InChI-Schlüssel |
QCLVIYJIIMQHHD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1COC(=O)C1(C)C |
Kanonische SMILES |
CC(=O)N1COC(=O)C1(C)C |
Synonyme |
5-Oxazolidinone, 3-acetyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




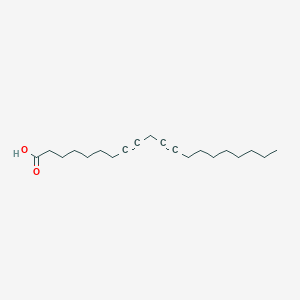


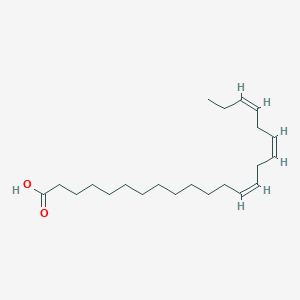
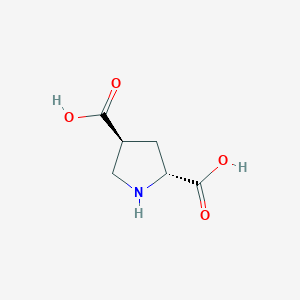

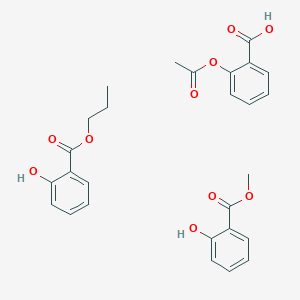
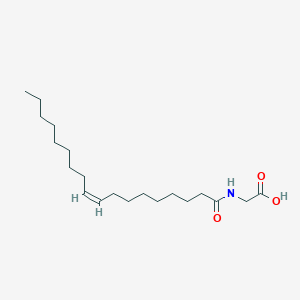

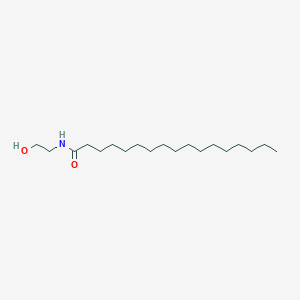
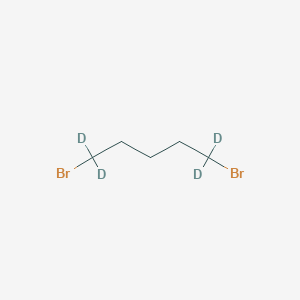
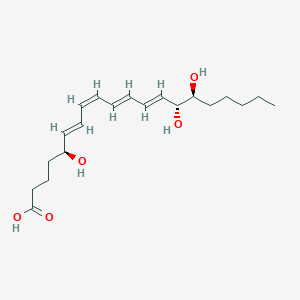
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)